molecular formula C17H23N5O3 B343303 ETHYL 6'-AMINO-5'-CYANO-3'-PROPYL-1'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE

ETHYL 6'-AMINO-5'-CYANO-3'-PROPYL-1'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE

Katalognummer: B343303
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: TYNMSKFMNPTEJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its spiro structure, which involves a pyrano[2,3-c]pyrazole core fused with a piperidine ring. The presence of multiple functional groups, including amino, cyano, and carboxyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C17H23N5O3

Molekulargewicht

345.4 g/mol

IUPAC-Name

ethyl 6-amino-5-cyano-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4//'-piperidine]-1//'-carboxylate

InChI

InChI=1S/C17H23N5O3/c1-3-5-12-13-15(21-20-12)25-14(19)11(10-18)17(13)6-8-22(9-7-17)16(23)24-4-2/h3-9,19H2,1-2H3,(H,20,21)

InChI-Schlüssel

TYNMSKFMNPTEJP-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC)C#N)N

Kanonische SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC)C#N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] typically involves a multi-component reaction. One efficient method reported involves the use of β-ketoester, hydrazine, benzoylacetate, and malononitrile in the presence of a catalyst such as InCl3 under ultrasound irradiation . The reaction is carried out in 50% ethanol, and the product is obtained by crystallization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process. The use of ultrasound irradiation and efficient catalysts like InCl3 can enhance the yield and purity of the product while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyrano[2,3-c]pyrazole core can be substituted with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrano[2,3-c]pyrazole derivatives

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The spiro structure allows for unique interactions with biological macromolecules, which can lead to specific biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-5-cyano-3-isopropyl-1,4-dihydro-2’-oxospiro[pyrano[2,3-c]pyrazole-4,3’-indoline]
  • 6-Amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-yl)pyrano[2,3-c]pyrazole

Uniqueness

Compared to similar compounds, 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] is unique due to its specific spiro structure and the presence of an ethylcarboxyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity. The combination of functional groups and the spiro configuration allows for diverse applications and interactions that are not observed in other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.